molecular formula C6H9IN2 B6000289 1-methyl-4(1H)-pyridinimine hydroiodide

1-methyl-4(1H)-pyridinimine hydroiodide

Cat. No.: B6000289
M. Wt: 236.05 g/mol
InChI Key: AHVSCCKCLMPVIY-UHFFFAOYSA-N
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Description

1-Methyl-4(1H)-pyridinimine hydroiodide is a nitrogen-containing heterocyclic compound derived from pyridine. Its structure features a methyl group at the 1-position of the pyridine ring and an imine functional group (=NH) at the 4-position, forming a conjugated system. The compound exists as a hydroiodide salt, where the imine nitrogen is protonated and paired with an iodide counterion (I⁻) . This ionic form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

1-methylpyridin-4-imine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.HI/c1-8-4-2-6(7)3-5-8;/h2-5,7H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVSCCKCLMPVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N)C=C1.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinimine and Pyridinium Salts

1-(4-Methylbenzylideneamino)pyridinium Iodide
  • Structure: A pyridinium iodide derivative with a benzylideneamino substituent at the 1-position and a methyl group at the 4-position of the benzene ring .
  • Key Differences: The benzylideneamino group introduces aromaticity and steric bulk, altering reactivity compared to the simpler 1-methyl-4(1H)-pyridinimine hydroiodide. Crystal Packing: Weak C–H⋯I hydrogen bonds stabilize the crystal lattice, a feature shared with the target compound but modulated by substituent effects .
Property This compound 1-(4-Methylbenzylideneamino)pyridinium Iodide
Molecular Formula C₆H₇N₂·HI C₁₃H₁₃N₂⁺·I⁻
Molecular Weight (g/mol) ~246.04 356.16
Key Functional Groups Imine (=NH), methyl, iodide Pyridinium (N⁺), benzylideneamino, iodide

Thione Analogs

1-Methyl-4(1H)-Pyridinethione
  • Structure : Replaces the imine (=NH) with a thione (=S) group at the 4-position .
  • Key Differences :
    • Electrophilicity : The thione group is less basic than the imine, reducing susceptibility to protonation.
    • Molecular Weight : Lower (125.19 g/mol vs. ~246.04 g/mol) due to the absence of iodide and substitution of sulfur for nitrogen .
    • Applications : Thione derivatives are often used in coordination chemistry, whereas imine salts may favor pharmaceutical applications due to enhanced solubility.

Bis-Pyridinimine Derivatives

Octenidine Dihydrochloride
  • Structure : A dimeric bis-pyridinimine linked by a decane chain, with each pyridinimine substituted by an octyl group .
  • Key Differences: Size and Complexity: Octenidine’s larger structure (C₃₆H₆₂N₄²⁺·2Cl⁻) enables broad-spectrum antimicrobial activity, unlike the simpler mono-pyridinimine hydroiodide. Functionality: The long alkyl chains enhance lipid membrane interaction, critical for its role as a topical antiseptic .

Complex Heterocyclic Derivatives

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Structure: Fused pyridine-pyrimidinone systems with substituents like methoxy, piperazine, and methyl groups .
  • Key Differences: Pharmacological Potential: These compounds often exhibit kinase inhibition or antimicrobial activity due to their extended π-systems and hydrogen-bonding motifs. Synthetic Complexity: Multi-step synthesis contrasts with the straightforward preparation of this compound, which can be derived from pyridine via methylation and imine formation .

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